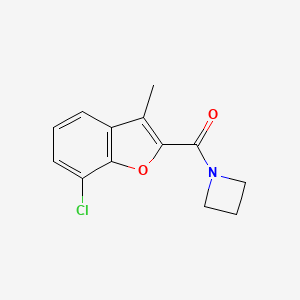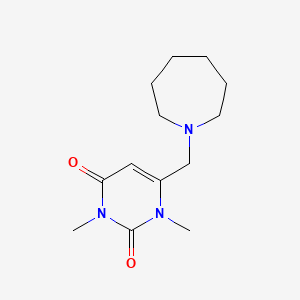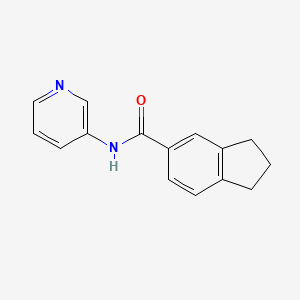
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone, also known as ABT-288, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ABT-288 is a selective dopamine D4 receptor antagonist that has been found to have anxiolytic and antidepressant effects.
Mecanismo De Acción
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone is a selective dopamine D4 receptor antagonist that binds to the D4 receptor with high affinity. The D4 receptor is involved in the regulation of mood, motivation, and reward, and is therefore a target for the treatment of psychiatric disorders. By blocking the D4 receptor, Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone modulates the activity of the dopamine system, which is thought to be dysregulated in psychiatric disorders.
Biochemical and Physiological Effects:
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been found to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has several advantages for lab experiments, including its high affinity and selectivity for the D4 receptor, and its ability to cross the blood-brain barrier. However, Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has several limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone. One direction is to further investigate its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to study its potential use in the treatment of drug addiction and Parkinson's disease. Additionally, future studies could focus on the development of more potent and selective D4 receptor antagonists, as well as the identification of biomarkers for the response to Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone treatment.
Métodos De Síntesis
The synthesis of Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone involves several steps, including the preparation of the benzofuran intermediate and the coupling of the azetidine ring. The benzofuran intermediate is prepared by reacting 3-methyl-2-nitrobenzoic acid with 4-chlorophenylboronic acid in the presence of a palladium catalyst. The azetidine ring is then coupled to the benzofuran intermediate using a copper-catalyzed aziridination reaction. The final product is obtained by deprotecting the azetidine ring using trifluoroacetic acid.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of psychiatric disorders such as anxiety and depression. It has been found to have anxiolytic and antidepressant effects in preclinical studies, and clinical trials are currently underway to evaluate its efficacy in humans. Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.
Propiedades
IUPAC Name |
azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-9-4-2-5-10(14)12(9)17-11(8)13(16)15-6-3-7-15/h2,4-5H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBMUDFQZQWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Cl)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)



![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)

![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)